Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester)

Description

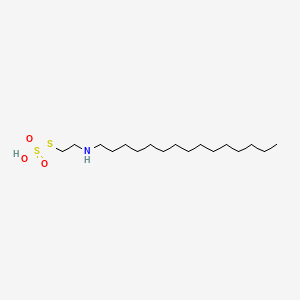

Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) is a sulfur-containing organic compound characterized by an ethanethiol backbone modified with a pentadecylamino (15-carbon alkyl chain) substituent and a hydrogen sulfate ester group. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chain and acidic/basic behavior from the amino and sulfate groups.

Properties

CAS No. |

929-44-2 |

|---|---|

Molecular Formula |

C17H37NO3S2 |

Molecular Weight |

367.6 g/mol |

IUPAC Name |

1-(2-sulfosulfanylethylamino)pentadecane |

InChI |

InChI=1S/C17H37NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17-22-23(19,20)21/h18H,2-17H2,1H3,(H,19,20,21) |

InChI Key |

KUDPDOZAPFSKPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCNCCSS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

- Amination : Ethanethiol reacts with pentadecylamine ($$ \text{C}{15}\text{H}{31}\text{NH}_{2} $$) in an inert solvent (e.g., toluene or hexane) at 80–100°C for 6–8 hours. This step requires catalytic bases such as triethylamine to deprotonate the thiol group, enhancing nucleophilicity.

- Sulfation : The intermediate is treated with concentrated sulfuric acid ($$ \text{H}{2}\text{SO}{4} $$) at 250°C under reduced pressure (0.5–1 atm) to form the hydrogen sulfate ester. Elevated temperatures drive esterification while minimizing side reactions like oxidation.

Key Parameters :

Purification and Characterization

Crude product purification involves fractional distillation under vacuum (150–160°C, 0.1 mmHg) followed by recrystallization from ethanol-water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

- $$ ^1\text{H} $$ NMR : δ 1.25 (m, 28H, pentadecyl chain), δ 2.75 (t, 2H, $$ \text{CH}2\text{S} $$), δ 3.45 (m, 2H, $$ \text{CH}2\text{NH} $$).

- $$ ^{13}\text{C} $$ NMR : Peaks at 35.2 ppm ($$ \text{C-S} $$) and 72.4 ppm ($$ \text{C-O-SO}_3^- $$).

Alternative Pathways via Sulfur-Transfer Agents

Patents disclose methods using sulfur-transfer agents like thiourea or thioacetamide to streamline synthesis. These agents mitigate the handling risks of gaseous $$ \text{H}_2\text{S} $$ and improve atom economy.

Thiourea-Mediated Synthesis

In this approach, pentadecylamine reacts with thiourea ($$ \text{NH}2\text{CSNH}2 $$) and ethylene oxide to form a thiouronium intermediate, which is hydrolyzed to yield 2-pentadecylaminoethanethiol. Subsequent sulfation follows standard protocols.

Advantages :

- Safety : Eliminates direct use of ethanethiol, reducing toxicity hazards.

- Yield Improvement : Overall yield increases to 78–82% due to reduced side products.

Table 1: Comparative Analysis of Direct vs. Thiourea-Mediated Methods

| Parameter | Direct Reaction | Thiourea-Mediated |

|---|---|---|

| Yield (%) | 68–72 | 78–82 |

| Reaction Time (h) | 14–16 | 18–20 |

| Purity (%) | 95–97 | 98–99 |

| Key Reagent | Ethanethiol | Thiourea |

| Temperature Range (°C) | 80–250 | 60–200 |

Industrial-Scale Production and Optimization

Industrial syntheses prioritize cost-effectiveness and scalability. Patent CN101538223A describes a continuous-flow reactor system that enhances throughput by 40% compared to batch processes. Key innovations include:

Challenges and Solutions

- Caking Issues : Prolonged heating causes product aggregation. Solutions include adding inert solvents (e.g., hexane) and optimizing stirring speeds.

- Byproduct Formation : Over-sulfation produces disulfate esters. Controlling $$ \text{H}2\text{SO}4 $$ concentration below 85% mitigates this.

Emerging Techniques and Research Frontiers

Recent advances explore enzymatic sulfation using arylsulfotransferases, which operate under mild conditions (pH 7.0, 37°C). Although yields remain low (35–40%), this method offers greener chemistry prospects.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can convert the sulfate ester back to the thiol or amine groups.

Substitution: Nucleophilic substitution reactions can occur at the thiol or amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, bromine, or iodine can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Sulfating Agents: Sulfur trioxide, chlorosulfonic acid, or sulfamic acid are used for sulfation.

Major Products

Disulfides: Formed through oxidation of the thiol group.

Sulfonic Acids: Result from further oxidation of the thiol group.

Amines and Thiols: Produced through reduction reactions.

Scientific Research Applications

Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares the target compound with analogs differing in alkyl/amino substituents, ester groups, and functional moieties.

Structural and Molecular Comparisons

a. Ethanethiol, 2-(2-heptyl)amino-, hydrogen sulfate (ester) (CAS 928-21-2)

- Molecular Formula: C₉H₂₁NO₃S₂

- Molecular Weight : 255.4 g/mol

- Key Features : Shorter heptyl chain (7 carbons) and hydrogen sulfate ester.

- Physicochemical Properties: Density: 1.167 g/cm³ Refractive Index: 1.512 Hydrogen Bond Donors/Acceptors: 2/5 .

- The sulfate ester enhances water solubility relative to unmodified ethanethiols.

b. Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate (CAS 37018-31-8)

- Molecular Formula: C₁₂H₂₁NO₃S₂

- Molecular Weight : 291.43 g/mol

- Key Features : Bulky adamantyl group (tricyclic hydrocarbon) instead of alkyl chains.

- Physicochemical Properties :

- Comparison: The adamantyl group may hinder solubility in polar solvents but improve thermal stability. This contrasts with the flexible pentadecyl chain, which likely increases solubility in nonpolar environments.

c. 2-(Diisopropylamino)ethanethiol (CAS 5842-07-9)

- Molecular Formula : C₈H₁₉NS

- Molecular Weight : 161.3 g/mol

- Key Features: Branched diisopropylamino group and free thiol (-SH).

- Applications: Used in synthesis of organophosphorus compounds, highlighting reactivity of the amino-thiol motif .

- Comparison : The absence of a sulfate ester reduces acidity, while branching may sterically hinder reactions compared to linear alkyl chains.

Functional Group Variations

a. Phosphate Esters

- Example: Ethanethiol, 2-(tricyclo[3.3.1.1³,⁷]dec-1-ylamino)-, dihydrogen phosphate (ester) (Evidenced in ).

- Comparison : Phosphate esters generally exhibit higher thermal and hydrolytic stability than sulfate esters. Sulfate esters, however, are more acidic (pKa ~1–2) due to the stronger electron-withdrawing effect of the sulfate group .

b. Sulfonyl Derivatives

- Example: Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) (CAS 26672-24-2) .

Physicochemical and Spectroscopic Data

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Refractive Index | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| Ethanethiol, 2-pentadecylamino-, HSO₄⁻ | ~435 (estimated) | N/A | N/A | 2/5 (estimated) |

| Ethanethiol, 2-(2-heptyl)amino-, HSO₄⁻ | 255.4 | 1.167 | 1.512 | 2/5 |

| 2-(1-Adamantyl)amino-, HSO₄⁻ | 291.43 | N/A | N/A | 2/5 |

Spectroscopic Insights:

- Mass Spectrometry: Analogs like "Ethanethiol, 2-(5-methyl-2-pyridyl)pentylamino-, HSO₄⁻" () show distinct fragmentation patterns. For example, a peak at m/z ~360 could correspond to the molecular ion of the target compound, assuming similar fragmentation behavior .

Biological Activity

Overview of Ethanethiol Derivatives

Ethanethiol derivatives, particularly those containing amino and sulfate groups, have been studied for their various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The specific compound "Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester)" is structurally related to other ethanethiol derivatives that exhibit notable biological properties.

Chemical Structure

- Chemical Formula : C15H31NO4S

- Molecular Weight : 319.49 g/mol

Biological Activities

-

Antimicrobial Activity :

- Many ethanethiol derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds with long alkyl chains can enhance membrane permeability, leading to increased efficacy against Gram-positive and Gram-negative bacteria.

-

Cytotoxic Effects :

- Some studies have indicated that ethanethiol derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger cell death pathways.

-

Antifungal Properties :

- Certain ethanethiol compounds have demonstrated antifungal activity against pathogens like Candida spp. The presence of a sulfate group may enhance solubility and bioavailability, contributing to increased antifungal efficacy.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

A study investigated the effect of various ethanethiol derivatives on bacterial strains. It was found that compounds with longer alkyl chains exhibited enhanced antimicrobial activity due to increased hydrophobic interactions with bacterial membranes. -

Cytotoxicity in Cancer Research :

Research focusing on the cytotoxic effects of ethanethiol derivatives on cancer cell lines revealed that these compounds could induce apoptosis through ROS generation. This study highlighted the potential for developing new therapeutic agents based on ethanethiol structures. -

Fungal Inhibition Assays :

A series of assays were conducted to evaluate the antifungal properties of ethanethiol derivatives against Candida species. The results indicated a significant reduction in fungal growth at specific concentrations, suggesting potential applications in antifungal treatments.

Q & A

Q. What are the standard protocols for synthesizing ethanethiol derivatives with aminoalkyl and hydrogen sulfate ester functionalities?

Synthesis typically involves multi-step reactions, such as sulfochlorination followed by esterification. For example, maintaining a pH of ~7.5 during reduction steps improves yield . Catalysts like ionic liquids or optimized solvents (e.g., tetrahydrofuran) enhance selectivity . Characterization via NMR and HPLC ensures purity and structural confirmation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or mass spectrometry) for sulfur-containing compounds like this ester?

Discrepancies often arise from impurities or isomerization. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 360 peaks in Figure 1 of ) and use 2D NMR (COSY, HSQC) to resolve overlapping signals . For sulfur-specific detection, employ PFPD (pulsed flame photometric detection) in gas chromatography .

Q. What are the primary reaction pathways for sulfur-containing esters under catalytic conditions?

Hydrodesulfurization (HDS) is a key pathway, where C-S bonds cleave via hydrogenolysis. For ethanethiol derivatives, Ni(II) surfaces favor C-S scission over C-O bonds, producing ethane/ethylene and H₂S . Selectivity depends on surface pretreatment and thiol coverage—low coverage favors ethylene (~60% selectivity at 0.5 ML) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., oxidation or disulfide formation)?

- Temperature/pH control : Lower temperatures (<50°C) reduce disulfide formation .

- Reducing agents : Use NaBH₄ instead of LiAlH₄ to minimize over-reduction .

- Inert atmosphere : Prevents oxidation of thiol groups to sulfonates . Monitor reaction progress via real-time FTIR or Raman spectroscopy to track intermediate species .

Q. What methodologies are effective for analyzing trace sulfur byproducts (e.g., H₂S, ethanethiol) in hydrogenation processes?

A dual-column GC system with TCD (thermal conductivity detector) and PFPD enables simultaneous quantification. For example, retention times for H₂S (1.2 min), ethanethiol (3.5 min), and disulfides (8.7 min) are resolved using a 2D center-cut system . Calibration curves with internal standards (e.g., dimethyl sulfide) improve accuracy .

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the compound’s reactivity and stability?

- Alkyl chain effects : Longer chains (e.g., pentadecyl) increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability in biological studies .

- Substituent impacts : Electron-withdrawing groups (e.g., pyridyl in ) stabilize the sulfate ester moiety, delaying hydrolysis . Computational modeling (DFT) predicts bond dissociation energies to guide synthetic modifications .

Q. What strategies address discrepancies between theoretical and experimental yields in scaled-up synthesis?

- Mass transfer limitations : Use microreactors or ultrasonication to improve mixing in viscous reactions .

- Byproduct analysis : Employ GC-MS or LC-MS to identify unexpected intermediates (e.g., sulfonic acid derivatives) .

- Kinetic studies : Fit data to Arrhenius models to pinpoint rate-limiting steps .

Methodological Guidance

Q. How should researchers design experiments to compare the biochemical activity of this compound with analogs like L-cysteine hydrogen sulfate esters?

- In vitro assays : Measure thiol-disulfide exchange rates using Ellman’s reagent (DTNB) .

- Cellular studies : Use fluorescent probes (e.g., ThiolTracker) to quantify intracellular glutathione modulation .

- Structural analogs : Compare with N-acetyl-L-cysteine () to assess steric/electronic effects on antioxidant activity .

Q. What advanced techniques are critical for elucidating the compound’s surface adsorption behavior in catalytic studies?

- TPD (temperature-programmed desorption) : Maps desorption peaks for H₂, C₂H₄, and H₂S to infer binding strengths .

- XPS (X-ray photoelectron spectroscopy) : Identifies sulfur oxidation states (e.g., S²⁻ vs. S⁰) on catalyst surfaces .

- STM (scanning tunneling microscopy) : Visualizes thiolate self-assembly on Ni(II) substrates .

Q. How can computational chemistry aid in predicting the compound’s reactivity in novel applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.